molecular formula C18H12O5 B14731583 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6627-17-4

2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione

Cat. No.: B14731583
CAS No.: 6627-17-4
M. Wt: 308.3 g/mol
InChI Key: UZOUOJGPRKLCDH-UHFFFAOYSA-N
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Description

2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound with the molecular formula C18H12O5 It is known for its unique structure, which includes a benzodioxole ring fused to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione typically involves the reaction of naphthalene-1,4-dione with a benzodioxole derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzodioxole ring and a naphthalene-1,4-dione core. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

CAS No.

6627-17-4

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

2-[1,3-benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H12O5/c19-14-8-13(16(20)11-5-2-1-4-10(11)14)17(21)12-6-3-7-15-18(12)23-9-22-15/h1-8,17,21H,9H2

InChI Key

UZOUOJGPRKLCDH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(C3=CC(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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